
Bicyclohomofarnesal
Overview
Description
Bicyclohomofarnesal (CAS: 3243-36-5; alternative CAS cited: 21956-93-4) is a bicyclic sesquiterpene aldehyde primarily isolated from plant species in the Zingiberaceae family, such as Alpinia calcarata and Hedychium spicatum. Its molecular formula is reported as C₁₆H₂₆O (molecular weight: 234.38), though conflicting data suggests C₁₅H₂₄O₂ in earlier studies. Structurally, it belongs to the drimane-type sesquiterpenes and is characterized by a bicyclic framework with an aldehyde functional group.
This compound is notable for its dual role in fragrance chemistry (ambergris-like odor) and bioactive applications, including antitumor, antibacterial, and anti-acetylcholinesterase (anti-AChE) activities. Its synthesis from (+)-sclareolide, a diterpene, highlights its structural complexity and relevance in organic synthesis.
Preparation Methods
Bicyclohomofarnesal can be synthesized through a multi-step process starting from sclareol, a natural diterpene alcohol. The key steps in the synthesis include the ozonolytic cleavage of sclareol to form bis(8α,13-epoxy-14,15-bisnorlabd-12-en-12-yl)methane, followed by further ozonolysis and alkaline cleavage to yield this compound . The reaction conditions typically involve the use of methanol and anhydrous ammonium chloride, with the ozonolysis performed at low temperatures .
Chemical Reactions Analysis
Aldol Condensation
Bicyclohomofarnesal participates in aldol reactions, forming carbon-carbon bonds critical for synthesizing bioactive molecules. A notable application is its role in the first synthesis of lissoclimide-type alkaloids:
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Reaction : this compound couples with succinimide via aldol condensation under basic conditions.
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Product : Forms a β-hydroxy imide intermediate, which undergoes cyclization to yield lissoclimide analogs .
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Conditions : The reaction proceeds at ambient temperature with catalytic bases (e.g., LDA or KOtBu).
Key Data :
Reactant | Partner | Product | Yield (%) |
---|---|---|---|
This compound | Succinimide | Lissoclimide intermediate | 65–75 |
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids:
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Reagents : Potassium permanganate (KMnO₄) or chromium-based oxidants (e.g., Jones reagent).
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Mechanism : The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.
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Product : Bicyclohomofarnesic acid, a precursor for fragrance derivatives .
Experimental Insight :
Reduction Reactions
Selective reduction of the aldehyde group yields primary alcohols:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Product : Bicyclohomofarnesol, a fragrance alcohol with ambergris-like notes .
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Stereochemical Outcome : Retains the bicyclic framework’s stereochemistry .
Optimized Conditions :
Reducing Agent | Solvent | Temperature | Conversion (%) |
---|---|---|---|
NaBH₄ | Ethanol | 0–25°C | >90 |
Enzymatic Cyclization
This compound serves as a substrate in biocatalytic processes for fragrance synthesis:
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Enzyme : Evolved Squalene Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius.
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Reaction : Cyclizes (E,E)-homofarnesol derivatives to ambroxide analogs .
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Industrial Relevance : Enables scalable production of (−)-Ambrox (Ambrofix®) at 125 g/L substrate loading .
Performance Metrics :
Enzyme Variant | Substrate | Time (h) | Conversion Efficiency |
---|---|---|---|
SHC-M3 | Homofarnesol | 72 | 95% |
Substitution Reactions
The aldehyde group undergoes nucleophilic substitution in the presence of amines or alcohols:
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Example : Reaction with hydroxylamine forms oxime derivatives.
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Application : Oximes serve as intermediates in fragrance stabilization .
Kinetic Data :
Nucleophile | Solvent | Reaction Rate (k, s⁻¹) |
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Hydroxylamine | THF | 2.3 × 10⁻³ |
Photochemical Reactivity
Ultraviolet irradiation induces [2+2] cycloaddition in the bicyclic framework:
Scientific Research Applications
Fragrance Industry
Bicyclohomofarnesal is predominantly used in the fragrance industry due to its pleasant ambergris-like odor. It serves as an essential ingredient in perfumes and scented products, enhancing their olfactory appeal.
- Case Study : A study on the formulation of a new perfume highlighted the use of this compound as a key note, contributing to the overall scent profile that appeals to consumers seeking luxury fragrances.
Biological Applications
Research has indicated that this compound possesses potential bioactive properties, including antimicrobial and anti-inflammatory effects.
- Antimicrobial Activity : Studies have demonstrated its efficacy against various microorganisms. For instance, in vitro tests showed that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
Therapeutic Potential
There is ongoing research into the therapeutic applications of this compound, particularly for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of bicyclohomofarnesal involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic ambergris-like odor. Additionally, its antimicrobial and anti-inflammatory effects are believed to be mediated through interactions with specific molecular targets and pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Shyobunone (CAS: N/A)
- Structure : Elemane-type sesquiterpene with a ketone group.
- Source : Alpinia calcarata rhizomes.
- Bioactivity: Less studied but structurally distinct due to its monocyclic framework vs. bicyclohomofarnesal’s bicyclic system.
Pubescone (CAS: N/A)
- Structure : Unspecified sesquiterpene with anti-AChE activity.
- Source : Alpinia oxyphylla.
- Bioactivity : Weak anti-AChE activity (100 mM), compared to this compound’s broader pharmacological profile.
Caryolane-1,9b-diol (CAS: N/A)
- Structure : Caryolane-type diterpene with diol groups.
- Source : Alpinia galanga seeds.
- Bioactivity : Anticancer activity (IC₅₀: 252–378 µM), contrasting with this compound’s antitumor effects at lower concentrations.
Functional Analogues in Bioactivity
γ-Bicyclohomofarnesal (Ambral)
- Structure : Isomer of this compound with similar bicyclic drimane skeleton.
- Source : Hedychium spicatum.
- Bioactivity : Antibacterial properties (6.4% abundance in Globba schomburgkii rhizomes).
Alpiniol (CAS: N/A)
- Structure : Sesquiterpene alcohol.
- Source : Alpinia japonica.
- Bioactivity: Limited data, but structural differences (alcohol vs. aldehyde) reduce direct functional overlap.
Market and Application Comparisons
This compound
Caryophyllene Oxide
- Applications :
Data Tables
Table 1: Structural and Bioactive Comparison
Table 2: Market Dynamics
Research Findings and Discrepancies
- Structural Clarification: Conflicting CAS numbers (21956-93-4 vs. 3243-36-5) and molecular formulas (C₁₅H₂₄O₂ vs.
- Antitumor Efficacy : this compound derivatives show promise in oncology, but exact IC₅₀ values require further validation.
- Sustainability : Advanced production methods (e.g., CRISPR-Cas9 microbial engineering) position this compound ahead of analogues in scalability.
Biological Activity
Bicyclohomofarnesal, also known as γ-bicyclohomofarnesal, is a bicyclic sesquiterpene that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial and antifungal properties, as well as its role in the synthesis of other bioactive terpenes. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is derived from sclareolide and is characterized by a unique bicyclic structure that contributes to its biological activity. Its synthesis has been achieved through various chemical pathways, emphasizing its importance in both natural and synthetic chemistry contexts .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various microorganisms:
These findings indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.
Antifungal Activity
This compound has also demonstrated antifungal activity in various studies. A notable case study involved its testing against forest pathogenic fungi, where it showed promising inhibition rates:
Compound | Inhibition Rate (%) | Fungi Tested |
---|---|---|
This compound | 67% | Fusarium oxysporum |
Sclareolide (control) | 20% | Fusarium oxysporum |
This compound | 61% | Lasiodiplodia theobromae |
Sclareolide (control) | 53% | Lasiodiplodia theobromae |
These results indicate that this compound not only inhibits fungal growth effectively but does so at concentrations significantly lower than those required for traditional antifungals .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. For instance, the compound's ability to inhibit biofilm formation in bacteria has been noted as a significant factor in its efficacy .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of bicyclohomofarnesal, and how are they experimentally determined?
this compound (C₁₆H₂₆O, MW 234.38) is a bicyclic sesquiterpene aldehyde with a density of 0.94 g/cm³ and boiling point of 307°C . Key properties include its aldehyde functional group and stereochemistry, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Researchers should report retention indices, optical rotation, and spectral data (e.g., IR, UV) to validate structural assignments, especially for stereoisomers .
Q. What synthetic routes are available for this compound, and what are their critical optimization steps?
The primary synthesis starts from (+)-sclareolide, a commercially available diterpene. Key steps include:
- Aldol condensation : Coupling β-bicyclohomofarnesal with succinimide to form lissoclimide-type alkaloids.
- Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure (1S,4aS,8aS) configuration . Optimization focuses on yield improvement via solvent selection (e.g., THF for aldol reactions) and temperature control to prevent aldehyde oxidation. Reaction progress is monitored using thin-layer chromatography (TLC) .
Q. How can researchers validate the identity of this compound in natural extracts or synthetic mixtures?
Combine chromatographic separation (GC-MS, HPLC) with spectral matching to reference libraries. For natural extracts, use preparative GC to isolate the compound, followed by ¹³C-NMR to confirm bicyclic carbon signatures. Synthetic batches require comparative analysis with authentic standards, including optical rotation and melting point verification .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data for this compound in anticancer studies?
Discrepancies in cytotoxicity results (e.g., IC₅₀ variations) may arise from cell line specificity, impurity interference, or assay conditions. Mitigation strategies include:
- Dose-response standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and replicate experiments with purified samples.
- Mechanistic studies : Employ transcriptomics or proteomics to identify target pathways, reducing reliance on single-endpoint assays .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent effects (DMSO vs. ethanol) .
Q. How can the olfactory properties of this compound be systematically studied, and what methodologies are optimal?
this compound contributes to amber-like odor profiles in perfumery. To quantify its olfactory impact:
- Gas chromatography-olfactometry (GC-O) : Couple GC with human panelists to identify odor-active regions in complex mixtures.
- Structure-odor relationship (SOR) studies : Modify substituents (e.g., methyl groups) and evaluate odor thresholds via triangular tests .
- Receptor binding assays : Use HEK293 cells expressing human olfactory receptors (e.g., OR1A1) to measure activation thresholds .
Q. What experimental designs are recommended to assess this compound’s environmental stability and degradation pathways?
- Photodegradation studies : Expose samples to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.
- Hydrolytic stability : Test pH-dependent degradation (pH 3–10) at 25–50°C, monitoring aldehyde oxidation to carboxylic acids.
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate environmental impact .
Q. Methodological Considerations
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological potential?
- Model selection : Prioritize zebrafish (Danio rerio) for rapid toxicity screening or murine models for antitumor efficacy.
- Dosing regimens : Optimize bioavailability using liposomal encapsulation or cyclodextrin complexes.
- Endpoint analysis : Include histopathology and biomarker quantification (e.g., TNF-α for inflammation) .
Q. What statistical frameworks are critical for interpreting this compound’s structure-activity relationship (SAR) data?
Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses .
Q. Data Reporting Standards
Q. How should conflicting spectral data for this compound derivatives be resolved in publications?
Disclose raw data (e.g., NMR FID files) in supplementary materials. Cross-validate assignments using 2D NMR (COSY, HSQC) and computational tools (e.g., DFT calculations for predicted chemical shifts) .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
Provide step-by-step protocols with hazard warnings (e.g., aldehyde reactivity). Report yields for each step, including failed attempts. Deposit crystallographic data (CCDC numbers) for novel derivatives .
Properties
IUPAC Name |
2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKKBSHTOEBHL-OFQRWUPVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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